Cas no 1702-14-3 (Ethyl2-methyl-6-phenylpyridine-3-carboxylate)

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is a pyridine derivative with a phenyl substituent at the 6-position and an ester functional group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential as a building block for heterocyclic frameworks. The presence of both electron-donating (methyl) and electron-withdrawing (ester) groups enhances its utility in regioselective transformations. Its stable crystalline form and well-characterized structure make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s synthetic accessibility and functional group compatibility further contribute to its value in research and industrial settings.
Ethyl2-methyl-6-phenylpyridine-3-carboxylate structure
1702-14-3 structure
Product Name:Ethyl2-methyl-6-phenylpyridine-3-carboxylate
CAS No:1702-14-3
MF:C15H15NO2
MW:241.285104036331
MDL:MFCD01096565
CID:41841
PubChem ID:5092700
Update Time:2025-06-08

Ethyl2-methyl-6-phenylpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-methyl-6-phenylnicotinate
    • ETHYL 2-METHYL-6-PHENYLPYRIDINE-3-CARBOXYLATE
    • 2-methyl-6-phenyl-3-pyridinecarboxylic acid ethyl ester
    • 2-methyl-6-phenyl-nicotinic acid ethyl ester
    • 2-Methyl-6-phenyl-nicotinsaeure-aethylester
    • 2-phenyl-5-ethoxycarbonyl-6-methylpyridine
    • Ethyl 2-methyl-6-phenyl-pyridine-3-carboxylate
    • ethyl-2-methyl-6-phenylnicotinate
    • MFCD01096565
    • METHYLDECANOATE
    • BS-27416
    • AKOS015899818
    • DTXSID30408232
    • FT-0650946
    • 1702-14-3
    • SCHEMBL4434197
    • MZYVLAQGPZYJJQ-UHFFFAOYSA-N
    • DB-007480
    • DTXCID40359084
    • Ethyl2-methyl-6-phenylpyridine-3-carboxylate
    • MDL: MFCD01096565
    • Inchi: 1S/C15H15NO2/c1-3-18-15(17)13-9-10-14(16-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
    • InChI Key: MZYVLAQGPZYJJQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(C2C=CC=CC=2)=NC=1C)=O

Computed Properties

  • Exact Mass: 241.11000
  • Monoisotopic Mass: 241.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 341.3±30.0 °C at 760 mmHg
  • Flash Point: 160.2±24.6 °C
  • PSA: 39.19000
  • LogP: 3.23370
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Ethyl2-methyl-6-phenylpyridine-3-carboxylate Security Information

Ethyl2-methyl-6-phenylpyridine-3-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl2-methyl-6-phenylpyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1702-14-3)Ethyl2-methyl-6-phenylpyridine-3-carboxylate
Order Number:A1135236
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:39
Price ($):1363.0
Email:sales@amadischem.com

Ethyl2-methyl-6-phenylpyridine-3-carboxylate Related Literature

Additional information on Ethyl2-methyl-6-phenylpyridine-3-carboxylate

Recent Advances in the Study of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (CAS: 1702-14-3) in Chemical Biology and Pharmaceutical Research

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (CAS: 1702-14-3) is a pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in the field of chemical biology and pharmaceutical sciences.

Recent studies have focused on the synthesis and optimization of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method for its synthesis, achieving a 92% yield under mild conditions. This advancement is significant as it addresses previous challenges associated with the compound's scalability, making it more accessible for further pharmacological evaluation.

In terms of biological activity, Ethyl 2-methyl-6-phenylpyridine-3-carboxylate has shown promising results as a modulator of inflammatory pathways. Research conducted at the University of Cambridge revealed that the compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, while showing minimal activity against COX-1. This selectivity profile suggests potential applications in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Further investigations into the compound's mechanism of action have uncovered its ability to interact with multiple biological targets. A 2024 study in Nature Chemical Biology reported that Ethyl 2-methyl-6-phenylpyridine-3-carboxylate can bind to the allosteric site of protein kinase C theta (PKCθ), modulating T-cell activation. This finding opens new avenues for research in autoimmune diseases and immunotherapy, particularly in conditions where PKCθ plays a critical role.

The pharmacokinetic properties of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate have also been a focus of recent research. Animal studies have demonstrated favorable absorption and distribution characteristics, with a bioavailability of approximately 65% in rodent models. However, challenges remain regarding its metabolic stability, as the compound undergoes rapid hepatic clearance primarily through CYP3A4-mediated oxidation. Current efforts are directed at developing prodrug derivatives to address this limitation.

From a structural perspective, computational modeling studies have provided insights into the compound's binding interactions with various biological targets. Molecular dynamics simulations have revealed that the ethyl ester moiety plays a crucial role in maintaining the optimal conformation for target engagement, while the phenyl ring contributes to hydrophobic interactions. These findings are informing the design of next-generation analogs with improved potency and selectivity.

In conclusion, Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (CAS: 1702-14-3) represents a versatile scaffold with multiple therapeutic applications. Recent advances in its synthesis, biological evaluation, and structural optimization have positioned this compound as a promising candidate for further drug development. Future research directions include the exploration of its potential in neurological disorders, given preliminary evidence of blood-brain barrier penetration, and the development of targeted delivery systems to enhance its therapeutic index.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1702-14-3)Ethyl2-methyl-6-phenylpyridine-3-carboxylate
A1135236
Purity:99%
Quantity:1g
Price ($):1363.0
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